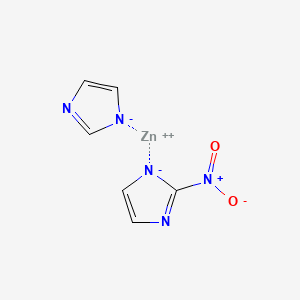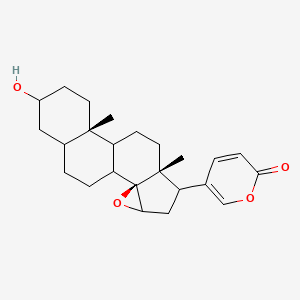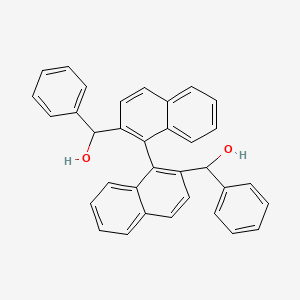
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is a coordination compound that features zinc coordinated to two imidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc typically involves the reaction of zinc salts with imidazole derivatives. One common method is to react zinc chloride with 1H-imidazole and 2-nitro-1H-imidazole in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization might be employed to purify the final product.
化学反応の分析
Types of Reactions
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Ligand exchange reactions can be carried out using various nucleophiles in solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new zinc coordination complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as cross-coupling and polymerization.
Biology
In biological research, this compound can be used to study zinc’s role in enzymatic functions and protein interactions. Its ability to coordinate with imidazole derivatives makes it a useful model for zinc-containing enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. The presence of the nitro group can enhance its activity against certain bacterial strains.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
作用機序
The mechanism by which (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc exerts its effects involves the coordination of zinc with the imidazole ligands. This coordination can influence the electronic properties of the zinc ion, making it more reactive in catalytic processes. The nitro group can also participate in redox reactions, further enhancing the compound’s reactivity.
類似化合物との比較
Similar Compounds
(1H-inden-1-yl)zinc (II) bromide: Similar coordination environment but with different ligands.
(1H-inden-1-yl)zinc (II) chloride: Similar to the bromide derivative but with chloride as the counterion.
(2-methylallyl)zinc: Features a different ligand but similar zinc coordination.
Uniqueness
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is unique due to the presence of both imidazole and nitro groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C6H5N5O2Zn |
|---|---|
分子量 |
244.5 g/mol |
IUPAC名 |
zinc;imidazol-3-ide;2-nitroimidazol-3-ide |
InChI |
InChI=1S/C3H2N3O2.C3H3N2.Zn/c7-6(8)3-4-1-2-5-3;1-2-5-3-4-1;/h1-2H;1-3H;/q2*-1;+2 |
InChIキー |
QBKDBRVXXMWZJI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C[N-]1.C1=CN=C([N-]1)[N+](=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)



![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)

![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)

![Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane](/img/structure/B14782555.png)
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)
![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
